Superior GPR4 Antagonist Potency Versus a Reference Imidazopyridine
In a direct comparison of antagonist activity, 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine demonstrates significantly higher potency at the human GPR4 receptor (IC50 = 53 nM) [1] compared to the structurally related imidazopyridine derivative 'GPR4 antagonist 1' (IC50 = 189 nM) . This represents a 3.6-fold increase in potency.
| Evidence Dimension | GPR4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | GPR4 antagonist 1: 189 nM |
| Quantified Difference | 3.6-fold more potent |
| Conditions | Antagonist activity at human GPR4 expressed in human HeLa cells, assessed by inhibition of IBMX-induced cAMP accumulation via HTRF assay [1]. Assay conditions for comparator are not specified . |
Why This Matters
This increased potency enables the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB. BDBM50450949 CHEMBL4212656: 3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)pyridine. Accessed 2026. View Source
